Tert-butylhydroquinone diacetate
Description
Historical Context and Evolution of Research Perspectives on TBHQ
The study of tert-butylhydroquinone (B1681946) has its roots in the broader investigation of antioxidants used to prevent spoilage in foods and other products. nih.gov Initially, research focused on its efficacy as a preservative, establishing it as a highly effective antioxidant for vegetable oils and animal fats, often more so than other synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). nih.govnih.gov Early toxicological examinations were conducted to establish its safety for consumption, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) evaluating the available data. wikipedia.orgcapes.gov.br
Over time, the perspective on TBHQ has evolved from a simple preservative to a molecule with complex biological activities. As research methods became more sophisticated, scientists began to uncover the mechanisms behind its antioxidant effects, particularly its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. nih.govnih.gov This discovery opened up new avenues of investigation into its potential therapeutic applications. nih.gov Concurrently, studies began to report contradictory findings, suggesting that at high doses, TBHQ could exhibit pro-oxidant, cytotoxic, and genotoxic effects, leading to a more nuanced and multifaceted view of the compound. wikipedia.orgnih.gov
Paradoxical Nature of TBHQ: Antioxidant and Pro-oxidant Duality in Biological Systems
One of the most intriguing aspects of TBHQ in academic research is its dual nature, capable of acting as both an antioxidant and a pro-oxidant. This paradoxical behavior is largely dependent on the dose and the specific biological environment.
Antioxidant Properties: TBHQ's primary antioxidant mechanism involves the donation of a hydrogen atom to free radicals, which neutralizes these reactive species and terminates the oxidative chain reactions that lead to the degradation of fats and oils. welltchemicals.com In biological systems, its antioxidant activity is notably mediated through the activation of the Nrf2 pathway. nih.gov This pathway upregulates the expression of numerous protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), quinone oxidoreductase, and glutathione (B108866) S-transferases (GSTs). nih.gov Studies have demonstrated that TBHQ can protect cells from oxidative stress-induced damage. For instance, it has been shown to protect L6 myoblasts from palmitate-induced toxicity and shield mice from carbon tetrachloride-induced liver injury by activating the Nrf2 pathway. nih.gov
Pro-oxidant Properties: In contrast, some studies have revealed that TBHQ can also promote oxidative damage. nih.gov High concentrations of TBHQ have been shown to induce the production of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide, leading to oxidative stress and cellular damage. nih.govnumberanalytics.com This pro-oxidant activity is linked to the formation of DNA adducts like 8-hydroxydeoxyguanosine (8-oxodG), indicating potential genotoxicity. nih.gov The metabolite of TBHQ, tert-butyl-benzoquinone (TBQ), is also thought to contribute to some of its toxic effects. wikipedia.org This duality highlights the complexity of TBHQ's interaction with biological systems, where its effects can shift from protective to detrimental. nih.gov
Significance of TBHQ in Biomedical and Toxicological Research
The complex biological activities of TBHQ have made it a significant subject in both biomedical and toxicological research. Its ability to modulate key cellular pathways has prompted investigations into its potential therapeutic and harmful effects.
Biomedical Research: In the biomedical field, research has explored TBHQ's potential as a therapeutic agent against conditions associated with oxidative stress and inflammation. nih.govresearchgate.net Studies have reported that TBHQ may offer protective effects against neurotoxicity, hepatotoxicity, and nephrotoxicity under certain pathological conditions. nih.gov This protection is often attributed to its activation of the Nrf2 pathway, which enhances the cell's endogenous antioxidant defenses. nih.govnih.gov For example, research has indicated that TBHQ can suppress processes leading to neuroinflammation and oxidative stress, suggesting a potential role in managing brain diseases. researchgate.net
Toxicological Research: From a toxicological standpoint, TBHQ is studied to understand its potential adverse health effects. nih.gov Research has investigated its cytotoxicity, genotoxicity, and potential to act as a carcinogen at high doses. wikipedia.orgnih.gov Studies in animal models have shown that long-term exposure to high levels of TBHQ may be associated with the development of stomach tumors. wikipedia.org Furthermore, toxicological studies have examined its effects on various organs and cellular processes, revealing potential for liver enlargement and neurotoxic effects in laboratory animals at high concentrations. healthline.com Network toxicology studies have identified potential targets for TBHQ-induced toxicity in the liver, kidneys, and nervous system, involving pathways related to inflammation and cellular stress. nih.govmdpi.com
Table 1: Summary of Selected Research Findings on TBHQ's Biological Effects
| Research Area | Model System | Key Findings | Reference |
|---|---|---|---|
| Antioxidant Activity | L6 myoblasts | TBHQ at various concentrations protected cells against palmitate-induced toxicity through modulation of Nrf2 and NF-κB signaling. | nih.gov |
| Antioxidant Activity | Mice with hepatic cancer | Dietary TBHQ increased renal cell antioxidant capacity and decreased doxorubicin-induced cell damage by activating Nrf2-mediated gene expression. | nih.gov |
| Pro-oxidant/Genotoxic Effects | Mice | Assessment of genotoxicity at 400 mg/kg showed DNA damage in stomach cells and enhanced DNA migration in liver and kidney cells due to ROS formation. | nih.gov |
| Immunomodulation | Mice | TBHQ was found to enhance allergic responses by promoting Th2 cells through the Nrf2 pathway. | wikipedia.org |
| Neuroprotection | Astrocytes and Neurons | TBHQ increased levels of glutathione and GCL, key components of antioxidant defense, with a more pronounced effect in astrocytes. | nih.gov |
| Hepatotoxicity/Nephrotoxicity | Network Toxicology Analysis | Identified potential molecular targets (e.g., TNF, IL6, NFKB1) and pathways (e.g., IL-17, JAK-STAT) involved in liver and kidney toxicity. | nih.gov |
Overview of Current Research Landscape and Emerging Trends
The current research landscape for TBHQ is dynamic, with scientists continuing to explore its multifaceted nature. A significant trend is the investigation of its immunomodulatory effects. wikipedia.orgmdpi.com Recent studies suggest that TBHQ can influence the immune system, with some research indicating it may exacerbate allergic reactions. wikipedia.orgmsu.edu
Another emerging area of interest is the impact of TBHQ on host responses to viral infections. mdpi.comnih.gov Research has explored how chronic exposure to this food additive might modulate the expression of genes related to viruses like influenza and SARS-CoV-2. mdpi.comnih.gov These studies suggest that TBHQ can interfere with the immune response to respiratory viruses, adding another layer of complexity to its biological profile. nih.gov
Furthermore, there is a growing focus on understanding the precise molecular mechanisms that govern its dual antioxidant and pro-oxidant activities. nih.gov Advanced research methodologies, including network toxicology and transcriptomics, are being employed to map the complex interactions of TBHQ with cellular components and signaling pathways. nih.govmdpi.comnih.gov This research aims to provide a more comprehensive picture of TBHQ's effects, which could inform its applications and regulatory status in the future. The development of new applications for TBHQ in pharmaceuticals and cosmetics is also an area of active exploration. marketresearchfuture.com
Properties
IUPAC Name |
(4-acetyloxy-3-tert-butylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(15)17-11-6-7-13(18-10(2)16)12(8-11)14(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRALGDWZXRRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226043 | |
| Record name | 2-tert-Butyl-1,4-phenylene diacetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-48-4 | |
| Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7507-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-tert-Butyl-1,4-phenylene diacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507484 | |
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| Record name | 7507-48-4 | |
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| Record name | 2-tert-Butyl-1,4-phenylene diacetate | |
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| Record name | 2-tert-butyl-1,4-phenylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.513 | |
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Synthetic Methodologies and Derivatization for Research Applications
Synthesis of TBHQ for Experimental Studies
The synthesis of tert-butylhydroquinone (B1681946) diacetate for research applications is documented. It is a diacetylated derivative of TBHQ, meaning two acetyl groups are attached to the hydroxyl groups of the parent molecule. This structural modification increases its lipophilicity (fat-solubility) compared to TBHQ.
The primary method for its preparation is the acetylation of tert-butylhydroquinone. This can be achieved through several laboratory procedures:
Acetylation with Acetic Anhydride: This common method involves reacting TBHQ with acetic anhydride. A catalytic amount of an acid, such as sulfuric acid or pyridine, is typically used to facilitate the reaction. The mixture is heated, and after completion, the product is isolated and purified. This method is reported to produce high-purity TBHQ-DA.
Acetylation with Acetyl Chloride: An alternative route involves dissolving TBHQ in a suitable organic solvent like dichloromethane (B109758) and then slowly adding acetyl chloride. A base, such as triethylamine, is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The final product is then purified.
Below is a table summarizing the reagents for these synthetic methods.
| Method | Starting Material | Reagent | Catalyst/Base | Typical Solvent |
| Acetic Anhydride Method | Tert-butylhydroquinone | Acetic Anhydride | Sulfuric Acid or Pyridine | None or reaction solvent |
| Acetyl Chloride Method | Tert-butylhydroquinone | Acetyl Chloride | Triethylamine | Dichloromethane |
Oxidative Conversion Pathways and the Generation of Reactive Metabolites (e.g., Tert-butylquinone, TBBQ) for Research Purposes
There is a significant gap in the scientific literature regarding the specific oxidative conversion pathways of tert-butylhydroquinone diacetate. Research has thoroughly detailed the oxidative metabolism of the parent compound, TBHQ, which is readily oxidized to form tert-butylquinone (TBQ or TBBQ). nih.govnih.govresearchgate.net This conversion is considered crucial for the biological activities of TBHQ. nih.gov The process can be accelerated by factors like the presence of metal ions. nih.gov
However, studies focusing on the direct oxidation of TBHQ-DA and the generation of reactive metabolites from the diacetate form are not available. It is hypothesized that TBHQ-DA may function as a prodrug, meaning it would first need to be hydrolyzed back to TBHQ in vivo (losing its acetyl groups) before it could be oxidized to TBQ. This hydrolysis would be a prerequisite for the metabolic pathways described for TBHQ to occur. Without dedicated studies on TBHQ-DA metabolism, any discussion on its oxidative conversion remains speculative.
Structure-Activity Relationship (SAR) Driven Derivatization of TBHQ and Analogs for Mechanistic Elucidation
Similar to the previous section, there is no specific research available on the structure-activity relationship (SAR) of this compound or the derivatization of this specific molecule to elucidate its mechanisms.
SAR studies have been conducted on TBHQ and other para-hydroquinones. nih.gov These studies show a correlation between the rate of oxidation of hydroquinones to their respective quinones and their biological effects, such as antiproliferative activity. nih.gov For instance, para-hydroquinones that are oxidized quickly tend to show more potent activity. nih.gov However, these findings are related to the broader class of hydroquinones and not specifically to derivatives like TBHQ-DA. The purpose of creating the diacetate is often to modify properties like stability and lipophilicity, but further SAR studies originating from the diacetate structure are not documented.
Advanced Analytical Techniques in Tbhq Research
Chromatographic Methodologies for TBHQ and Metabolite Quantification in Biological Matrices
Chromatographic techniques are the cornerstone for the separation, identification, and quantification of TBHQ and its metabolites in various biological matrices. The complexity of these samples, which contain a multitude of endogenous compounds, requires highly selective and sensitive analytical methods.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of TBHQ in diverse samples, including foods and biological fluids. bohrium.comnih.gov Its versatility is enhanced by coupling it with various detection systems, each offering distinct advantages in terms of selectivity and sensitivity.
UV Detection: HPLC with ultraviolet (UV) detection is a common and robust method for quantifying TBHQ. documentsdelivered.com The analysis is typically performed by monitoring the absorbance at a specific wavelength where TBHQ exhibits maximum absorption. For instance, a normal-phase HPLC method utilized a UV detector set at a dual-wavelength mode (280 nm for TBHQ) for the simultaneous detection of TBHQ and its oxidation product in edible oils. documentsdelivered.com
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. In one application, TBHQ analysis was conducted using a fluorescence detector, which is a method stipulated in some food safety inspection notifications. researchgate.net
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for the analysis of TBHQ and its metabolites. bohrium.comnih.gov LC-MS/MS methods have been developed for the rapid determination of TBHQ in various food matrices. bohrium.com Furthermore, a sensitive and selective liquid chromatography-ion trap mass spectrometry (LC/ITMS) method was validated for analyzing TBHQ and its metabolites in rat serum. nih.gov This technique allowed for the identification of four major metabolites: a TBHQ-sulfate, two TBHQ-sulfate-derived substances, and a TBHQ-glucuronide. nih.gov The use of an extracted ion chromatogram (EIC) at m/z 149 facilitated the observation of free TBHQ in the serum. nih.gov
The following table summarizes the findings of a study on the metabolic kinetics of TBHQ and its metabolites in rat serum using LC/ITMS after oral administration.
| Analyte | Cmax (ng/mL) - Male | Tmax (h) - Male | Cmax (ng/mL) - Female | Tmax (h) - Female |
| TBHQ | 15,300 ± 2,100 | 0.5 | 13,800 ± 1,900 | 0.5 |
| Metabolite 1 (M1) | 4,500 ± 600 | 1 | 2,800 ± 400 | 1 |
| Metabolite 2 (M2) | 1,200 ± 200 | 2 | 1,100 ± 150 | 2 |
| Metabolite 3 (M3) | 3,800 ± 500 | 1 | 2,200 ± 300 | 1 |
| Metabolite 4 (M4) | 2,100 ± 300 | 1.5 | 1,300 ± 200 | 1.5 |
| Data derived from a study on the metabolic kinetics of TBHQ and its metabolites in rat serum. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and has been applied to the study of TBHQ and its metabolites. chemicalbook.com The methodology typically involves the extraction of the analytes from the sample matrix, followed by separation on a GC column and detection by a mass spectrometer.
GC-MS has been utilized for the determination of TBHQ in food samples, with methods developed for its extraction, concentration, and cleanup prior to analysis. nih.gov For instance, a method involving extraction with ethyl acetate, dissolution in saturated acetonitrile, and cleanup with n-hexane has been reported. nih.gov GC-MS is particularly valuable for metabolic profiling studies, enabling the identification and quantification of a wide range of volatile metabolites produced by biological systems. nih.govmdpi.comfrontiersin.orgfrontiersin.org While direct GC-MS studies on the volatile metabolites of TBHQ in biological matrices are not extensively detailed in the provided search results, the technique's proven capability in metabolomics suggests its applicability in this area. nih.govmdpi.comfrontiersin.orgfrontiersin.org For example, GC-MS has been used to profile volatile metabolites produced by various bacteria, demonstrating its potential for identifying volatile compounds that may arise from the metabolic transformation of TBHQ by gut microbiota. mdpi.comfrontiersin.orgfrontiersin.org
Electrochemical Sensing for In Vitro and In Vivo TBHQ Detection
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of TBHQ. researchgate.net These sensors are typically based on the electrochemical oxidation of TBHQ at the surface of a modified electrode. Various nanomaterials have been explored to enhance the sensitivity and selectivity of these sensors.
Recent advancements include the development of a ratiometric electrochemical sensor based on a manganese dioxide (MnO2) and electrochemically reduced graphene oxide (ERGO) nanocomposite film. researchgate.net This sensor demonstrated good performance for TBHQ detection in edible oil samples. researchgate.net Another novel electrochemical sensor for TBHQ detection was constructed using a molecularly imprinted gel (MIG) combined with hydrated zirconium oxide@hollow carbon spheres (ZrO(OH)2@HCS), showcasing high sensitivity and selectivity. bohrium.com
The table below presents a comparison of the analytical performance of different electrochemical sensors for TBHQ detection.
| Electrode Modification | Linear Range (μM) | Limit of Detection (LOD) (μM) | Application |
| MnO2/ERGO/GCE | 1.0–50.0 & 100.0–300.0 | 0.8 | Edible oil |
| MIG/ZrO(OH)2@HCS/GCE | 0.01 - 100 | 0.003 | Food samples |
| Co/NCNT-modified electrode | 0.05–80.00 | 0.01 | Edible oil |
| Data compiled from studies on various electrochemical sensors for TBHQ detection. bohrium.comresearchgate.net |
Spectrophotometric and Fluorescence-Based Assays in Mechanistic Studies
Spectrophotometric and fluorescence-based assays are invaluable tools for investigating the mechanistic aspects of TBHQ's antioxidant activity and its interactions with biological molecules.
Spectrophotometric Assays: These assays are often used to assess the radical scavenging activity of TBHQ. A novel spectrophotometric assay was developed using TBHQ as a spectroscopic probe for superoxide (B77818) radical scavenging activity. nih.govacs.org In this assay, the reduction of a Cu(II)-neocuproine reagent by the remaining TBHQ after reaction with superoxide radicals is measured, providing an indirect quantification of the scavenging activity. nih.govacs.org UV-Vis spectrophotometry has also been employed to study the interaction between TBHQ and calf thymus DNA, with observed hyperchromism indicating an intercalative binding mode. bohrium.com
Fluorescence-Based Assays: Fluorescence spectroscopy offers high sensitivity for studying molecular interactions. The intrinsic fluorescence of TBHQ can be quenched upon interaction with other molecules, providing insights into binding mechanisms. documentsdelivered.com For instance, the fluorescence quenching of TBHQ in the presence of increasing amounts of DNA has been used to study their binding. bohrium.com Furthermore, a novel "on-off-on" ratiometric fluorescent probe based on dual-emission carbonized polymer dots has been developed for the sensitive detection of TBHQ. researchgate.net This probe utilizes the quenching and subsequent recovery of fluorescence to quantify TBHQ. researchgate.net Mechanistic studies have also employed fluorescence to investigate the interaction of TBHQ with proteins like bovine serum albumin (BSA), revealing that TBHQ can alter the protein's secondary structure and microenvironmental polarity. researchgate.net
Advanced Spectroscopic Techniques for Structural Characterization of TBHQ Metabolites and Adducts (e.g., NMR for binding properties)
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in the structural elucidation of TBHQ metabolites and their adducts with biological macromolecules.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. nih.govnih.gov While specific studies detailing the use of NMR to characterize the binding properties of TBHQ metabolites and adducts are not extensively available in the provided search results, the principles of NMR make it an ideal technique for such investigations. nih.govnih.gov 1D and 2D NMR techniques can provide detailed information about the chemical environment of atomic nuclei, allowing for the identification of metabolites and the characterization of their covalent and non-covalent interactions with proteins and other biomolecules. nih.govnih.gov For instance, NMR can be used to identify the specific amino acid residues involved in the formation of adducts between a reactive metabolite and a protein.
Recent research has shown that 2-tert-butyl-1,4-benzoquinone (B1215510) (TBBQ), a degradation product of TBHQ, can form adducts with amino acids, particularly cysteine, histidine, lysine, and glycine. nih.govcncb.ac.cn The formation of these adducts was found to alleviate the cytotoxicity of TBBQ. nih.govcncb.ac.cn While the primary analytical techniques in this study were likely LC-MS for adduct identification, NMR would be an essential complementary technique for the detailed structural characterization of these adducts and for studying their binding dynamics with larger proteins.
Mechanistic Investigations of Tbhq S Biological Activities
Modulation of Cellular Signaling Pathways
TBHQ's influence on cellular function is multifaceted, stemming from its ability to interact with and modulate several critical signaling pathways. These pathways are integral to maintaining cellular homeostasis, and their perturbation by TBHQ can lead to a range of biological outcomes.
One of the most well-documented effects of TBHQ is its robust activation of the Nrf2/Keap1/ARE pathway, a primary cellular defense mechanism against oxidative stress. jneurosci.orgnih.govadooq.com Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. physiology.org
TBHQ is known to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 complex. nih.govnih.gov This interference with Keap1's repressive function allows Nrf2 to stabilize, accumulate in the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. jneurosci.org This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO-1). nih.govnih.gov
Research has shown that TBHQ-induced Nrf2 activation is not solely dependent on direct interaction with Keap1. Some studies suggest that TBHQ can induce mitochondrial oxidative stress, which in turn triggers Nrf2 signaling. nih.gov Specifically, TBHQ has been observed to preferentially oxidize mitochondrial thioredoxin-2 (Trx2), a key regulator of the mitochondrial redox state, without affecting cytosolic thioredoxin-1 or cellular glutathione (B108866) levels. nih.gov This compartment-specific oxidative signal appears to be a crucial upstream event in TBHQ-mediated Nrf2 activation. nih.gov
Furthermore, TBHQ has been shown to increase intracellular levels of "free" zinc by mobilizing it from intracellular stores. physiology.org This elevated zinc can inhibit protein phosphatases such as PP2A and PP2C, which are known to dephosphorylate and inactivate Nrf2. physiology.org By inhibiting these phosphatases, TBHQ promotes the phosphorylated, active state of Nrf2, thereby enhancing its stability and transcriptional activity. physiology.org Another novel mechanism involves TBHQ inducing the formation of high-molecular-weight forms of the p62 protein, which can interact with Keap1 and further promote Nrf2 activation. nih.gov
The activation of the Nrf2 pathway by TBHQ has been demonstrated to be neuroprotective, conferring resistance to neurons against oxidative insults. jneurosci.org Interestingly, in mixed cortical cultures, TBHQ preferentially activates the ARE pathway in astrocytes, which in turn protects the more vulnerable neurons. jneurosci.org This highlights a sophisticated interplay between different cell types in the central nervous system mediated by TBHQ.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. mdpi.com TBHQ has been shown to interact with this pathway, often leading to pro-survival effects. nih.govnih.gov
Several studies have demonstrated that TBHQ can significantly increase the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov This activation of Akt can, in turn, influence a variety of cellular processes. For instance, in the context of type 2 diabetes models, TBHQ has been shown to improve insulin (B600854) sensitivity and alleviate liver steatosis by activating the PI3K/Akt pathway. nih.gov This effect is partly mediated by the upregulation of glucose transporter 4 (GLUT4) and the modulation of glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov
The interplay between the Nrf2 and PI3K/Akt pathways is also an important aspect of TBHQ's mechanism of action. Some research suggests a potential crosstalk between these two pathways, where the activation of one can influence the other. nih.gov For example, the protective effects of TBHQ against neurotoxicity have been attributed to the combined enhancement of Nrf2-mediated antioxidant defenses and PI3K-driven anti-apoptotic signals. nih.gov
Furthermore, TBHQ has been found to protect the retina from oxidative stress in diabetic models through the activation of the PI3K/Akt/eNOS pathway. nih.govresearchgate.net This protection involves the upregulation of endothelial nitric oxide synthase (eNOS), which plays a crucial role in maintaining vascular health. nih.govresearchgate.net
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are central to the regulation of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.
TBHQ has been shown to modulate MAPK signaling, although its specific effects can be context-dependent. In some instances, TBHQ has been observed to inhibit the activation of MAPK pathways, particularly in the context of inflammation. For example, in a model of osteoarthritis, TBHQ was found to inhibit the lipopolysaccharide (LPS)-induced activation of ERK, JNK, and p38 in chondrocytes. nih.gov This inhibition of MAPK signaling was associated with a reduction in inflammatory responses. nih.gov
The modulation of MAPK pathways by TBHQ is often linked to its effects on oxidative stress. Reactive oxygen species (ROS) can act as upstream activators of MAPK signaling. By mitigating ROS production, as discussed in the context of Nrf2 activation, TBHQ can indirectly suppress the downstream activation of MAPK cascades. nih.gov
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immunity, and cell survival. The activation of NF-κB typically leads to the transcription of pro-inflammatory genes.
TBHQ has been shown to exert inhibitory effects on the NF-κB signaling pathway. nih.gov This inhibition can occur through various mechanisms. In some cell types, TBHQ has been found to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, TBHQ prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby blocking the transcription of its target genes. nih.gov
The inhibitory effect of TBHQ on NF-κB is often observed in parallel with its activation of the Nrf2 pathway, suggesting a potential antagonistic relationship between these two pathways. The antioxidant and anti-inflammatory effects of TBHQ may, therefore, be a result of this dual modulation. In Jurkat T cells, TBHQ was found to significantly decrease NF-κB transcriptional activity, which correlated with the inhibition of interleukin-2 (B1167480) (IL-2) production. nih.gov Similarly, in a model of traumatic brain injury, the protective effects of TBHQ were associated with a reduction in NF-κB activation and the subsequent decrease in inflammatory cytokine production. nih.gov
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Caspases are a family of proteases that play a central role in executing the apoptotic program.
The effect of TBHQ on apoptosis is complex and appears to be context- and dose-dependent. In many studies, TBHQ has demonstrated anti-apoptotic effects, protecting cells from various insults. mdpi.comnih.govnih.gov For instance, TBHQ has been shown to mitigate testicular cell apoptosis induced by T-2 toxin by downregulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and reducing the expression of caspase-3. mdpi.comresearchgate.net Similarly, in cardiomyocytes exposed to ethanol, TBHQ pretreatment significantly lowered the number of apoptotic cells and inhibited the expression of caspase-3. nih.govnih.gov This anti-apoptotic effect is often linked to the activation of the Nrf2 pathway and the subsequent reduction of oxidative stress. nih.govnih.gov
Conversely, some studies have reported that high concentrations of TBHQ can induce apoptosis. However, the predominant effect observed in many experimental models is one of protection against apoptosis, particularly at concentrations relevant to its antioxidant activity.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor known for its role in mediating the toxic effects of environmental pollutants like dioxins. nih.gov However, it is also involved in the regulation of immune responses and cellular homeostasis. nih.gov
Interestingly, TBHQ has been identified as a novel ligand for the Aryl Hydrocarbon Receptor. nih.gov Studies have shown that TBHQ can induce the expression of cytochrome P450 1A1 (CYP1A1), a classic AhR target gene, in an AhR-dependent manner. nih.gov This induction was observed in both murine and human liver cell lines. nih.gov The activation of AhR by TBHQ appears to involve the transcriptional activation of the Cyp1a1 gene, as the effect was blocked by an RNA polymerase inhibitor. nih.gov This finding suggests that some of the biological effects of TBHQ may be mediated through the AhR pathway, potentially contributing to its complex toxicological and pharmacological profile. nih.gov
Oxidative Stress and Redox Homeostasis Dynamics
TBHQ demonstrates a dual role in cellular redox environments, acting as both a potent antioxidant and, under certain conditions, a pro-oxidant. Its influence extends to the intricate networks of thiol-sensitive signaling and lipid metabolism, highlighting its complex interactions with cellular oxidative stress responses.
Direct Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms
TBHQ is a well-documented antioxidant with the capacity to directly neutralize harmful reactive oxygen species. Its primary antioxidant mechanism involves donating hydrogen atoms to free radicals, thereby quenching their reactivity and preventing oxidative damage to cellular components. This direct scavenging activity has been observed across various experimental models. For instance, in neuronal HT-22 cells, TBHQ effectively blocked the accumulation of intracellular ROS and mitochondrial superoxide (B77818) induced by glutamate (B1630785) toxicity. nih.gov Similarly, studies on rat chondrocytes demonstrated that TBHQ could reduce the excessive generation of ROS caused by tert-butyl hydroperoxide (TBHP). nih.govnih.gov
Beyond direct scavenging, a significant component of TBHQ's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes. Upon activation by TBHQ, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous antioxidant and detoxification enzymes. nih.govnih.gov Research has consistently shown that TBHQ treatment leads to the upregulation of key enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione S-transferases (GSTs). nih.govnih.govresearchgate.netnih.gov A study in HT-22 cells noted a sequential defense mechanism where TBHQ first prompted a rapid increase in SOD2 expression, followed by a more delayed upregulation of HO-1. nih.gov
| Cell/System Model | Inducer of Oxidative Stress | Key Findings |
| HT-22 Neuronal Cells | Glutamate | TBHQ blocked intracellular ROS and mitochondrial superoxide accumulation; induced rapid SOD2 and delayed HO-1 upregulation. nih.gov |
| Rat Chondrocytes | tert-butyl hydroperoxide (TBHP) | TBHQ reduced excessive ROS generation and increased levels of SOD. nih.govnih.gov |
| Human Keratinocytes | Arsenic | TBHQ antagonized the generation of ROS. nih.gov |
| General Cell Lines | Various | TBHQ reduces ROS levels through Nrf2 activation, upregulating HO-1, NQO1, and GSTs. |
Pro-oxidant Mechanisms and Endogenous ROS Generation
Despite its recognized antioxidant properties, TBHQ can also exhibit pro-oxidant behavior. This paradoxical effect is primarily linked to the ability of TBHQ to undergo redox cycling. The molecule can shuttle between its hydroquinone (B1673460) form and its oxidized semi-quinone and quinone derivatives, such as tert-butyl-benzoquinone (TBQ). nih.gov This cycling process can, in turn, generate reactive oxygen species, contributing to oxidative stress.
The generation of ROS through this mechanism is thought to be a factor in the cytotoxic effects observed at high concentrations of TBHQ. nih.gov The presence of metal ions, such as copper (Cu²⁺), can stimulate the oxidation of TBHQ to TBQ, a reaction that also produces ROS capable of causing cellular damage, including to DNA. researchgate.net This pro-oxidant activity has been implicated in some of the adverse effects reported in animal studies at very high doses, where the generation of reactive species is linked to DNA damage and the formation of stomach tumor precursors. nih.govwikipedia.org
Thiol-Sensitive Signaling and Glutathione (GSH) Metabolism Modulation
TBHQ's interaction with thiol-sensitive pathways is central to its mechanism of action, particularly in its activation of the Nrf2 pathway. TBHQ is known to chemically modify cysteine residues on the Keap1 protein, which is a key sensor for oxidative stress and an inhibitor of Nrf2. This modification of thiol groups on Keap1 disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization and subsequent activation of antioxidant gene expression.
This activation directly impacts glutathione (GSH) metabolism. nih.gov By activating Nrf2, TBHQ enhances the expression of glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of GSH, thereby boosting cellular glutathione levels. nih.gov Furthermore, Nrf2 activation upregulates enzymes crucial for glutathione regeneration and utilization, such as glutathione reductase (GR), glutathione peroxidase (GSH-Px), and glutathione S-transferases (GSTs). nih.gov However, the effects on GSH can be complex; one study in HT-22 neuronal cells reported that TBHQ did not prevent the depletion of GSH induced by glutamate. nih.gov Additionally, under conditions of high exposure, the metabolism of TBHQ can lead to the formation of glutathione conjugates, which can deplete GSH levels and have been shown to be toxic to the kidney and bladder in animal models. nih.govnih.gov These conjugates remain redox-active, capable of contributing to cellular toxicity. nih.gov
Lipid Peroxidation Inhibition and Induction
TBHQ is widely recognized and utilized as a potent inhibitor of lipid peroxidation, the process by which oxidants damage lipids. This is a primary reason for its use as a preservative in foods, particularly in fats and oils, where it effectively quenches free radicals to prevent oxidative degradation. Laboratory studies have confirmed this inhibitory action. In research using canola and fish oils, TBHQ was shown to significantly inhibit the accumulation of lipid hydroperoxides. nih.gov In biological systems, TBHQ has demonstrated similar protective effects. It was found to counteract arsenic-induced lipid peroxidation in human keratinocytes and to lower levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation, in rat chondrocytes. nih.govnih.gov
While TBHQ's role as an inhibitor of lipid peroxidation is well-established, its pro-oxidant activities suggest a theoretical potential to induce lipid peroxidation under specific circumstances. The generation of ROS via redox cycling could initiate lipid damage. nih.govresearchgate.net However, direct evidence for TBHQ-induced lipid peroxidation is sparse in the scientific literature compared to the extensive documentation of its inhibitory effects.
| System Studied | Stressor/Condition | Effect of TBHQ on Lipid Peroxidation |
| Canola and Fish Oils | Autoxidation at 60 °C | Significant inhibition of lipid hydroperoxide accumulation. nih.gov |
| Human Keratinocytes | Arsenic | Antagonized lipid peroxidation. nih.gov |
| Rat Chondrocytes | Oxidative Stress | Decreased levels of malondialdehyde (MDA). nih.gov |
| Egg Yolk Homogenate | Ferrous Sulphate | Inhibition of lipid peroxidation. researchgate.net |
Enzyme Modulation and Detoxification Systems
TBHQ significantly influences the expression and activity of enzymes involved in the metabolism of xenobiotics, particularly the phase I drug-metabolizing enzymes. Its effects are complex and can be cell-type dependent, involving both induction and inhibition of these critical enzyme systems.
Induction and Inhibition of Phase I Drug-Metabolizing Enzymes (e.g., Cytochromes P450, CYP1A1, CYP1A2, CYP2B)
Research has shown that TBHQ can modulate the activity of several cytochrome P450 enzymes. A primary target is CYP1A1, a major phase I enzyme involved in the metabolism of polycyclic aromatic hydrocarbons. Studies in human Caco-2 colon carcinoma cells and HepG2 hepatoma cells found that TBHQ induces CYP1A1 expression and activity. nih.gov This induction was determined to be dependent on the Aryl hydrocarbon Receptor (AhR), a key regulator of CYP1A1. nih.gov
The interaction of TBHQ with other compounds can lead to varied effects depending on the cell type. In Caco-2 cells, TBHQ acted additively with the potent AhR agonist TCDD to increase CYP1A1 expression. nih.gov Conversely, in HepG2 cells, TBHQ was found to decrease the induction of CYP1A1 caused by TCDD. nih.gov This induction of CYP1A1 has been suggested as a potential contributor to the carcinogenicity of TBHQ observed in some animal studies. nih.gov
Further investigations into the effects of TBHQ on P450 enzymes have revealed changes in the protein expression of Cyp1a1, Cyp1a2, and Cyp2b in rats following treatment. researchgate.net Densitometric analysis of Western blots indicated that TBHQ treatment resulted in a significant increase in the protein levels of both Cyp1a1 and Cyp1a2, while the expression of Cyp2b appeared to be slightly decreased. researchgate.net
| Enzyme | Cell Line/Model | Effect of TBHQ | Mechanism/Observation |
| CYP1A1 | Caco-2 and HepG2 cells | Induction | Aryl hydrocarbon Receptor (AhR)-dependent. nih.gov |
| CYP1A1 | Caco-2 cells | Additive induction with TCDD | Enhanced CYP1A1 mRNA and reporter activity. nih.gov |
| CYP1A1 | HepG2 cells | Decreased TCDD-mediated induction | Antagonistic effect on TCDD-induced expression. nih.gov |
| Cyp1a1 | Rat model | Increased protein expression | Observed after 7 days of treatment. researchgate.net |
| Cyp1a2 | Rat model | Increased protein expression | Observed after 7 days of treatment. researchgate.net |
| Cyp2b | Rat model | Slight decrease in protein expression | Observed after 7 days of treatment. researchgate.net |
Activation of Phase II Detoxification Enzymes
Tert-butylhydroquinone (B1681946) (TBHQ) is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a repressor protein, Keap1. nih.gov TBHQ is understood to directly interact with Keap1, modifying key cysteine residues. This modification disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate into the nucleus. nih.gov
Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs). nih.govresearchgate.net This binding initiates the transcription of a wide array of cytoprotective genes, including several Phase II detoxification enzymes. upol.cz These enzymes play a central role in neutralizing and eliminating harmful substances from the body.
Key Phase II enzymes induced by the TBHQ-mediated activation of Nrf2 include:
Glutathione-S-transferase (GST): This family of enzymes catalyzes the conjugation of glutathione (GSH) to a variety of electrophilic compounds, making them less reactive and more water-soluble for easier excretion. nih.govupol.cz TBHQ has been shown to induce GST activity, enhancing the detoxification of harmful metabolites.
UDP-glucuronosyl-S-transferase (UGT): UGTs are responsible for glucuronidation, a major pathway for the metabolism of drugs, carcinogens, and endogenous compounds like bilirubin. upol.cz They attach glucuronic acid to substrates, significantly increasing their water solubility and facilitating their removal. nih.govupol.cz
NADPH Quinone Oxidoreductase 1 (NQO1): NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and the production of reactive oxygen species (ROS). nih.govnih.gov The induction of NQO1 is a hallmark of Nrf2 activation by TBHQ. nih.govresearchgate.net
Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme that breaks down heme into biliverdin (B22007) (which is then converted to the antioxidant bilirubin), iron, and carbon monoxide. It is a critical component of the cellular antioxidant defense system. nih.govnih.gov Studies have repeatedly demonstrated that TBHQ treatment enhances the expression of HO-1, contributing to its protective effects against oxidative stress. nih.govresearchgate.netnih.gov
The ability of TBHQ to upregulate these enzymes forms the basis of its protective effects against various toxic insults and pathological conditions linked to oxidative stress. nih.govresearchgate.net
Modulation of Antioxidant Enzyme Activities
Beyond the induction of Phase II enzymes via the Nrf2 pathway, TBHQ also directly influences the activity of primary antioxidant enzymes that constitute the first line of defense against reactive oxygen species (ROS).
Superoxide Dismutase (SOD): This enzyme is responsible for converting the highly reactive superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide (H₂O₂). Studies have shown that treatment with TBHQ can increase the levels and activity of SOD, thereby reducing the cellular burden of superoxide radicals. nih.govresearchgate.net
Glutathione Peroxidase (GPx): GPx enzymes are a family of antioxidant enzymes that also reduce hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing agent. nih.gov TBHQ has been reported to boost the activity of GPx, providing nephroprotective effects against oxidative stress in certain models. nih.gov
This modulation of key antioxidant enzymes demonstrates a multi-pronged approach by which TBHQ enhances the cell's capacity to neutralize harmful ROS, thereby protecting cellular structures from oxidative damage. researchgate.net
Effects on Plasminogen Activator Inhibitor-1 (PAI-1) and Plasminogen Activators (tPA, uPA)
Cellular and Molecular Interactions
DNA Interactions, Damage, and Fragmentation
The interaction of TBHQ with DNA is complex and appears to be dose-dependent, with both protective and damaging effects reported. nih.govwikipedia.org At high concentrations, TBHQ has been shown to cause DNA damage. nih.govnih.gov Studies have demonstrated that TBHQ can induce single-strand breaks in DNA and promote the fragmentation of chromatin within the cell nucleus. nih.gov One of the key markers of oxidative DNA damage, the formation of 8-hydroxydeoxyguanosine (8-oxodG), has been observed following exposure to high quantities of TBHQ, which can result from the production of reactive oxygen species. nih.gov Some reports suggest that TBHQ's interaction with DNA may occur through intercalation, where the molecule inserts itself into the DNA helix, potentially altering its structure and leading to damage. nih.gov
Conversely, the potent antioxidant effects of TBHQ, primarily through the activation of the Nrf2 pathway, can protect DNA from oxidative damage induced by other agents. nih.govnih.gov By enhancing the cell's capacity to neutralize ROS, TBHQ can prevent the initial damage that leads to mutations and strand breaks. This dual role highlights the importance of concentration and cellular context in determining the ultimate effect of TBHQ on genetic material.
Chromatin Modifications
While direct, extensive research into TBHQ's specific effects on chromatin modifications like histone acetylation or methylation is still an emerging area, its known mechanisms provide a basis for potential interactions. The activation of the Nrf2 pathway, a primary effect of TBHQ, involves significant changes in gene transcription. nih.govwikipedia.org This large-scale activation of gene expression is intrinsically linked to the state of chromatin. For transcription to occur, tightly packed heterochromatin must be remodeled into a more accessible euchromatin state. This process involves enzymes that modify histones. Therefore, while not a direct epigenetic modifier itself, TBHQ's role as a potent transcriptional activator implies an indirect influence on chromatin structure to allow for the expression of its target genes.
Effects on Cell Membrane Integrity and Intracellular Contents Leakage
TBHQ and its oxidation product, tert-butylbenzoquinone (TBBQ), can directly impact the integrity of cellular membranes. nih.gov This effect is particularly noted in microorganisms, where TBBQ has been shown to disrupt bacterial membrane integrity, leading to the leakage of intracellular contents and ultimately, cell death. nih.govnih.gov This mechanism is a key component of its antimicrobial activity. nih.gov
In mammalian cells, such as rat thymocytes, TBHQ at certain concentrations has been observed to increase the exposure of phosphatidylserine (B164497) on the cell membrane's outer surface, an early signal of apoptosis (programmed cell death). nih.govrsc.org Furthermore, it can increase the permeability of the membrane to ions like zinc. nih.gov These findings suggest that TBHQ can perturb the normal structure and function of the cell membrane, which can trigger various cellular responses depending on the concentration and cell type. nih.govrsc.org
Inhibition of Macromolecular Synthesis (DNA, RNA, Lipid, Protein)
The antimicrobial properties of TBHQ are partly attributed to its ability to disrupt the synthesis of essential macromolecules in microorganisms. nih.gov This broad-spectrum inhibition disrupts fundamental cellular processes, ultimately hindering microbial growth.
Inhibition of DNA Synthesis and Integrity
The interaction between TBHQ and DNA is a significant focus of research, with evidence pointing to several inhibitory mechanisms.
DNA Intercalation and Damage: Studies have demonstrated that TBHQ can insert itself between the base pairs of the DNA double helix, a process known as intercalation. researchgate.net This action can alter the normal structure and function of DNA, potentially leading to damage and hampering the replication process. researchgate.net Research indicates that this binding can induce a conformational change in DNA, causing a transition from the typical B-form to the A-form. researchgate.net Such structural alterations can have profound consequences for DNA-dependent activities. Furthermore, high concentrations of TBHQ have been associated with DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-oxodG), a biomarker for oxidative DNA damage. researchgate.net
Genotoxic Effects: The potential for TBHQ to cause genetic damage, particularly at high doses, has been a subject of investigation. nih.govresearchgate.net Some studies in animal models have suggested that TBHQ-induced DNA damage could contribute to carcinogenic outcomes. wikipedia.org However, the scientific literature presents conflicting findings, with other research indicating protective effects of TBHQ against certain carcinogens. wikipedia.org The genotoxic effects of TBHQ appear to be dose-dependent, and a significant safety margin exists between the levels used as a food additive and the high concentrations administered in some toxicological studies. wikipedia.org
Inhibition of Protein and Lipid Synthesis
While the majority of research has centered on DNA, there is evidence to suggest that TBHQ also affects proteins and lipids.
Protein Interaction: Although not a direct inhibition of the synthesis pathway, studies have shown that TBHQ can bind to proteins like albumin. nih.gov This interaction has the potential to interfere with the normal function of such proteins.
Lipid Oxidation Inhibition: A primary industrial application of TBHQ is as an antioxidant to prevent the oxidative degradation of lipids in food products. ific.orgmdpi.com This function involves a chemical interaction that prevents the breakdown of fats rather than a direct inhibition of their biosynthesis, but it underscores the compound's reactivity within a lipid environment.
Summary of Research on TBHQ's Macromolecular Interactions
The following table provides a summary of key findings regarding the interaction of TBHQ with various macromolecules. It is crucial to reiterate that this data pertains to TBHQ, as specific research on tert-butylhydroquinone diacetate is lacking.
| Macromolecule | Research Finding | Organism/System Studied |
| DNA | Intercalates into the DNA structure, leading to conformational changes. | Calf Thymus DNA |
| DNA | At high concentrations, induces DNA damage and the formation of 8-oxodG. | In vitro/Animal Models |
| DNA, RNA, Lipid, Protein | Exhibits general inhibition of macromolecular synthesis. | Microorganisms |
| Protein | Binds to the serum protein albumin, which could affect its function. | In vitro |
Pharmacokinetic and Metabolic Research of Tbhq
Absorption, Distribution, and Excretion Kinetics in Biological Systems
Following oral administration, TBHQ is readily absorbed from the gastrointestinal tract in various species, including rats, dogs, and humans, with absorption rates reported to be over 90%. nih.gov Once absorbed, TBHQ is distributed throughout the body, binding to biomacromolecules, particularly serum albumin. nih.gov Kinetic studies in rats show that TBHQ is rapidly absorbed, distributed, and metabolized. nih.gov
Excretion of TBHQ and its metabolites is relatively quick, primarily occurring through the urine. nih.govinchem.org In humans, the majority of a dose is excreted within 24 hours. nih.govresearchgate.net Studies in rats indicate that excretion is typically complete within three to four days. inchem.org While the primary route of excretion is urinary, a small fraction of unabsorbed TBHQ, estimated at 2.4–3.7%, is eliminated in the feces. nih.govresearchgate.net The excretion profile can be influenced by the vehicle in which TBHQ is administered. nih.govresearchgate.net For instance, when administered in corn oil and graham cracker crumbs to humans, 90–100% of the dose was recovered in the urine, whereas administration in gelatin capsules with cottonseed oil resulted in only 22% recovery in urine. nih.govresearchgate.net
In pregnant rats, about 74% of an orally administered dose was excreted in the urine within approximately 17 hours. inchem.org Despite its distribution, tissue retention of TBHQ appears to be minimal, with insignificant residues found in the brain, liver, and kidney in rats after metabolism. nih.gov
| Species | Metabolite | Percentage of Dose in Urine | Time Frame |
|---|---|---|---|
| Humans | O-sulfate conjugate | 73–88% | 24 hours |
| Humans | O-glucuronide conjugate | 15–22% | 24 hours |
| Rats | O-sulfate conjugate | ~66% (at 100 mg/kg) | 3-4 days |
| Rats | O-glucuronide conjugate | <10% (at 100 mg/kg) | 3-4 days |
| Rats | Free TBHQ | ~12% (at 100 mg/kg) | 3-4 days |
Biotransformation Pathways and Identification of Metabolites
TBHQ is subject to extensive Phase I and Phase II metabolism, resulting in a variety of metabolites. The primary site of this biotransformation is the liver. nih.gov
A critical step in TBHQ's biotransformation is its oxidation to the corresponding quinone, 2-tert-butyl-1,4-benzoquinone (B1215510) (TBBQ). nih.govresearchgate.net This conversion is considered a Phase I metabolic reaction. nih.gov The formation of TBBQ can occur through enzymatic pathways involving cytochrome P450 monooxygenases, prostaglandin (B15479496) H synthase, and lipoxygenase, or through non-enzymatic autoxidation, which can be catalyzed by ions like Cu²⁺. nih.govacs.org TBBQ is recognized as the primary and major oxidation product of TBHQ and is a highly reactive metabolite. nih.govresearchgate.net The interconversion between TBHQ and TBBQ is a key aspect of its activity. researchgate.net
The reactive TBBQ metabolite can undergo conjugation with glutathione (B108866) (GSH), a crucial detoxification pathway. nih.gov This reaction can proceed without the catalysis of glutathione S-transferase (GST) enzymes. inchem.org In vivo studies in rats have identified several glutathione conjugates in the bile following TBHQ administration, including:
2-tert-butyl-5-glutathion-S-ylhydroquinone. inchem.orgnih.gov
2-tert-butyl-6-glutathion-S-ylhydroquinone. inchem.orgnih.gov
2-tert-butyl-3,6-bisglutathion-S-ylhydroquinone. inchem.orgnih.gov
These biliary GSH conjugates can be further metabolized before being excreted in the urine. inchem.orgnih.gov Subsequent analysis of rat urine has revealed additional sulfur-containing metabolites, which are believed to result from the metabolic processing of the initial GSH conjugates. inchem.org These metabolites have been tentatively identified as 2,5-dihydroxy-3-tert-butyl-thiophenol, 2,5-dihydroxy-4-tert-butylthiophenol, and their corresponding S-methyl derivatives. nih.gov Two other methylthio metabolites, 3-tert-butyl-5-methylthiohydroquinone and 3-tert-butyl-6-methylthiohydroquinone, have also been detected in rat urine. inchem.org
The principal Phase II metabolic pathways for TBHQ involve conjugation with glucuronic acid and sulfate. nih.govnih.gov These reactions result in the formation of TBHQ-glucuronide and TBHQ-sulfate, which are the major metabolites found in both bile and urine. nih.gov In humans, the O-sulfate conjugate is the most abundant urinary metabolite, accounting for 73-88% of an excreted dose, while the O-glucuronide conjugate represents 15-22%. nih.govresearchgate.net Similarly, in rats, the O-sulfate conjugate is the primary urinary metabolite, with the glucuronide being formed to a lesser extent. inchem.org Unchanged TBHQ is generally not detected or found only in trace amounts in the urine of humans and rats, underscoring the efficiency of these conjugation pathways. nih.govnih.gov
Pharmacodynamics and the Role of Metabolites in Mediating Biological Effects
The metabolites of TBHQ are not merely excretory products; they are pharmacodynamically active and mediate many of the parent compound's biological effects.
The oxidative metabolite TBBQ is largely responsible for the antibacterial activity previously attributed to TBHQ. nih.govoup.com Studies have shown that when the oxidation of TBHQ to TBBQ is prevented, its antibacterial efficacy is lost. nih.gov TBBQ exerts its bactericidal effect by causing a loss of membrane integrity in bacteria like Staphylococcus aureus. nih.govoup.com Similarly, the cytotoxic effects of TBHQ on cancer cells, including the inhibition of cell proliferation and induction of apoptosis, are primarily mediated by its oxidative conversion to TBBQ. acs.org TBBQ itself demonstrates more potent effects on cell proliferation than TBHQ, highlighting the critical role of this metabolic activation. acs.org
The glutathione conjugates of TBHQ also possess significant biological activity. While GSH conjugation is typically a detoxification mechanism, in the case of TBHQ, it can lead to the formation of toxic metabolites. nih.govnih.gov These GSH conjugates are implicated in the potential toxicity of TBHQ to the kidney and bladder. nih.govnih.gov The conjugates retain redox activity and can catalyze the formation of 8-hydroxydeoxyguanosine, an indicator of oxidative DNA damage. nih.gov This suggests that the toxicity of TBHQ's GSH conjugates may contribute to the promotion of carcinogenesis in these tissues through a mechanism involving cytotoxicity followed by regenerative cell proliferation. nih.gov
Furthermore, TBHQ and its metabolites are known to interact with key cellular signaling pathways. A significant mechanism is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. benthamdirect.complos.orgresearchgate.net This pathway is central to the induction of Phase II detoxification enzymes, which is thought to be responsible for some of the observed chemoprotective effects of TBHQ. nih.govbenthamdirect.comresearchgate.net
In Vitro Cellular Models for Tbhq Research
Selection and Characterization of Relevant Cell Lines
A diverse array of cell lines has been employed to investigate the in vitro effects of tert-butylhydroquinone (B1681946) (TBHQ), reflecting the compound's broad biological activities. The selection of a specific cell line is dictated by the research question, with each line offering a unique model system to study particular cellular processes and toxicological or protective endpoints.
Commonly utilized cell lines include:
A549 Lung Cancer Cells: These cells are a well-established model for human lung adenocarcinoma and are used to study cytotoxicity and genotoxicity. nih.govbohrium.com
Human Umbilical Vein Endothelial Cells (HUVEC): As a primary cell model, HUVECs are crucial for investigating the effects of TBHQ on the endothelium, a key player in cardiovascular health and disease. nih.govbohrium.com
HepG2 Hepatocytes: Derived from a human liver carcinoma, this cell line is extensively used in toxicology and drug metabolism studies, making it relevant for assessing the impact of TBHQ on liver cells. nih.govnih.gov
HK-2 Renal Cells: An immortalized human proximal tubular epithelial cell line, HK-2 cells provide a model to study nephrotoxicity and the effects of compounds on kidney cells.
L6 Myoblasts: These rat skeletal muscle cells are instrumental in studying the influence of TBHQ on muscle cell biology, including its potential to mitigate lipotoxicity. nih.gov
H9c2 Cardiomyocytes: A subclonal cell line derived from rat heart tissue, H9c2 cells are a valuable tool for examining the effects of TBHQ on cardiac cells, particularly in the context of apoptosis and oxidative stress. spandidos-publications.comnih.gov
Rat Chondrocytes: Primary cultures of these cells are essential for research into osteoarthritis and the potential protective effects of TBHQ on cartilage. nih.govnih.gov
Primary Cultured Astrocytes: These cells, isolated from the brain, are critical for neurobiological research, including the investigation of TBHQ's role in the antioxidant response in the central nervous system. nih.govresearchgate.net
MC38 Colon Cancer Cells: This murine colon adenocarcinoma cell line is utilized in cancer research to explore the effects of various compounds on colon cancer cell growth and survival.
V79 Cells: Chinese hamster lung fibroblasts are a classic model in genetic toxicology for assessing mutagenicity and genotoxicity.
The characterization of these cell lines in the context of TBHQ research often involves confirming their identity and purity and understanding their baseline physiological and metabolic characteristics before experimental manipulation.
Assessment of Cellular Viability and Proliferation Assays
Determining the impact of TBHQ on cell viability and proliferation is a fundamental step in in vitro research. Several assays are employed for this purpose, with the MTT and Cell Counting Kit-8 (CCK-8) assays being among the most common.
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. Studies have utilized the MTT assay to demonstrate the dose- and time-dependent cytotoxic effects of TBHQ on A549 lung cancer cells and HUVECs. nih.govbohrium.com It has also been used to evaluate the protective effects of TBHQ against ethanol-induced apoptosis in H9c2 cardiomyocytes. nih.gov
Cell Counting Kit-8 (CCK-8) Assay: This assay is similar to the MTT assay but uses a more water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce an orange-colored formazan. The CCK-8 assay is often preferred due to its higher sensitivity and lower toxicity. For instance, it was used to assess the viability of rat chondrocytes and demonstrated that while high concentrations of TBHQ can be cytotoxic, lower concentrations can improve cell viability in the presence of an oxidative stressor. nih.govnih.gov
These assays provide quantitative data on how TBHQ affects cell survival and growth, which is crucial for determining appropriate concentrations for further mechanistic studies and for understanding its potential therapeutic or toxicological properties.
Apoptosis and Necrosis Induction Studies
The investigation of programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is critical for understanding the cellular response to TBHQ. A variety of techniques, including flow cytometry with specific staining methods, are employed to detect and quantify these processes.
Flow Cytometry and Annexin V-FITC/PI Staining: This is a widely used method to differentiate between viable, apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By using both stains, researchers can distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative). This method has been used to confirm that TBHQ can induce both early and late apoptosis in A549 and HUVEC cells. nih.govbohrium.com In contrast, it has also been shown to prevent ethanol-induced apoptosis in H9c2 cardiomyocytes. spandidos-publications.comresearchgate.net
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. When viewed under a microscope, the morphology of the cell nucleus stained with DAPI can reveal signs of apoptosis, such as chromatin condensation and nuclear fragmentation. This technique has provided visual evidence of chromatin fragmentation in the nuclei of A549 cells treated with TBHQ, supporting the induction of apoptosis. nih.govbohrium.comresearchgate.net
TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method used to detect DNA fragmentation, a hallmark of late-stage apoptosis. This technique enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTP.
These apoptosis and necrosis induction studies provide detailed insights into the mechanisms by which TBHQ can exert its cytotoxic or cytoprotective effects at the cellular level.
Genotoxicity Assays
Genotoxicity assays are essential for evaluating the potential of a compound to damage genetic material (DNA). Several in vitro methods are used to assess the genotoxic effects of TBHQ, including the Alkaline Comet Assay, DNA Fragmentation Assay, and DNA Cleavage in Plasmid Systems.
Alkaline Comet Assay: Also known as single-cell gel electrophoresis, this sensitive technique is used to detect DNA damage at the level of individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the comet tail are proportional to the amount of DNA damage. The alkaline comet assay has been employed to demonstrate that TBHQ can induce single-strand DNA breaks in A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVEC). nih.govbohrium.com
DNA Fragmentation Assay: This assay provides a qualitative assessment of apoptosis-induced DNA damage. During apoptosis, endonucleases cleave the DNA in the linker regions between nucleosomes, generating a series of DNA fragments that are multiples of approximately 180-200 base pairs. When this fragmented DNA is separated by agarose gel electrophoresis, it appears as a characteristic "ladder" pattern. This DNA laddering has been observed in cells treated with TBHQ, confirming that its cytotoxic and genotoxic effects can be mediated through the induction of apoptosis. nih.govbohrium.comresearchgate.net
DNA Cleavage in Plasmid Systems: This in vitro assay uses isolated plasmid DNA to assess the direct DNA-damaging potential of a compound. The plasmid DNA is incubated with the test compound, and any cleavage or conformational changes are analyzed by agarose gel electrophoresis. This system can help determine if a compound can directly interact with and damage DNA in the absence of cellular metabolic processes.
These genotoxicity assays are crucial for characterizing the safety profile of TBHQ and understanding the molecular mechanisms underlying its potential to cause DNA damage.
Immunological and Inflammatory Responses in Cell Culture Models
In vitro cell culture models are pivotal in elucidating the immunomodulatory and anti-inflammatory properties of TBHQ. These studies often focus on the expression of cytokines, which are key signaling molecules in the immune system.
Research has shown that chronic exposure to TBHQ can modulate the expression of genes related to the immune response. In a study using BALB/c mice, dietary supplementation with TBHQ led to altered expression of 269 genes in splenic T cells. mdpi.com This highlights the potential of TBHQ to influence immune cell function at the transcriptomic level.
Furthermore, TBHQ has been observed to affect inflammatory pathways. For instance, in Jurkat cells, TBHQ has been shown to inhibit the expression of IL-2 and CD25, which correlates with a decrease in NF-κB transcriptional activity. plos.org NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
The ability of TBHQ to modulate cytokine expression is a key aspect of its biological activity. By examining these responses in controlled in vitro environments, researchers can gain insights into the mechanisms by which TBHQ may influence inflammatory processes in vivo. This information is valuable for understanding its potential therapeutic applications in inflammatory diseases.
Analysis of Gene and Protein Expression Profiles
The analysis of gene and protein expression provides a detailed molecular picture of how cells respond to TBHQ. Techniques such as RT-qPCR, Western blotting, and gene expression arrays are fundamental tools in this area of research.
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This technique is used to quantify the expression of specific genes. It involves converting messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified and quantified in real-time. RT-qPCR has been instrumental in confirming the findings from microarray studies, for example, by validating the differential expression of unique genes in response to TBHQ. nih.gov It has also been used to evaluate the expression of extracellular matrix components and matrix catabolic enzymes in rat chondrocytes treated with TBHQ. nih.govnih.gov
Western Blotting: This widely used technique allows for the detection and quantification of specific proteins in a sample. youtube.com Proteins are separated by size via gel electrophoresis and then transferred to a membrane, where they are probed with antibodies specific to the protein of interest. youtube.com Western blotting has been crucial in demonstrating that TBHQ can enhance the expression of key antioxidant proteins such as Nrf2, NQO-1, and HO-1 in rat chondrocytes. nih.govnih.gov It has also been used to show that TBHQ pretreatment can increase the expression of antioxidant enzymes in primary cultured astrocytes. researchgate.net
Gene Expression Arrays: These high-throughput platforms, also known as microarrays, allow for the simultaneous measurement of the expression levels of thousands of genes. nih.gov They provide a global view of the transcriptional changes induced by a compound. Studies using both short and long oligonucleotide arrays have revealed that TBHQ induces a distinct set of overlapping and unique genes, providing a more comprehensive understanding of the transcriptional landscape. nih.gov Gene expression arrays have been used to identify various biological pathways perturbed by TBHQ exposure, including those involved in drug metabolism, cellular defense, inflammation, apoptosis, and cell cycle regulation. nih.gov
These techniques for analyzing gene and protein expression are essential for dissecting the molecular mechanisms underlying the diverse biological effects of TBHQ.
Oxidative Stress Marker Quantification
The quantification of oxidative stress markers is essential for understanding the antioxidant and pro-oxidant activities of TBHQ in cellular systems. A variety of assays are used to measure key indicators of oxidative stress.
Reactive Oxygen Species (ROS) Levels: ROS are highly reactive molecules that can cause damage to cells. Their levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). mdpi.com DCFH-DA is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence, often measured by flow cytometry, is proportional to the intracellular ROS levels. mdpi.com Studies have shown that TBHQ can prevent the excessive production of ROS induced by tert-butyl hydroperoxide (TBHP) in rat chondrocytes. nih.govnih.gov Conversely, at high concentrations, TBHQ itself can generate ROS. researchgate.net
Malondialdehyde (MDA): MDA is a major product of lipid peroxidation, the oxidative degradation of lipids. thermofisher.com Its levels are often used as an indicator of oxidative damage to cell membranes. Assays for MDA typically involve its reaction with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically. Treatment with TBHQ has been shown to reduce the levels of MDA in rat chondrocytes exposed to an oxidative challenge. nih.gov
Superoxide (B77818) Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Its activity is a key component of the cellular antioxidant defense system. Assays for SOD activity often measure the inhibition of a reaction that produces a colored product. Increased SOD activity indicates an enhanced antioxidant capacity. Studies have demonstrated that TBHQ can increase SOD activity in rat chondrocytes treated with TBHP. nih.gov
GSH/GSSG Ratio: The ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) is a critical indicator of the cellular redox state. thermofisher.com GSH is a major intracellular antioxidant that can be oxidized to GSSG during the detoxification of ROS. A high GSH/GSSG ratio is indicative of a healthy redox balance, while a low ratio suggests oxidative stress. Chromatographic or enzymatic methods can be used to measure the levels of both GSH and GSSG.
By quantifying these oxidative stress markers, researchers can gain valuable insights into the mechanisms by which TBHQ modulates cellular redox homeostasis.
In Vivo Animal Models in Tbhq Research
Selection of Model Organisms (e.g., Rats, Mice, Rainbow Trout, Zebrafish) and Experimental Design
Specific in vivo studies detailing the selection of animal models and experimental design for tert-butylhydroquinone (B1681946) diacetate are not widely available in peer-reviewed literature. Research has been proposed for Wistar rats and mice to evaluate neuroprotective efficacy and effects on the gut microbiome. For instance, a suggested experimental design for assessing neuroprotection involves using adult female Wistar rats with induced cognitive impairment, with dose-response groups for tert-butylhydroquinone diacetate. For gut health, a proposed model uses mice, administering the compound daily for a week to analyze changes in microbial diversity through 16S rRNA sequencing.
In one study, polymer films containing this compound were used for packaging rainbow trout fillets to assess its effectiveness in reducing microbial growth and oxidative spoilage. However, this study did not examine the in vivo effects of the compound on the rainbow trout themselves.
Additionally, this compound has been identified as a component in polyherbal extracts used in studies on diabetic Wistar albino rats, but the research focused on the effects of the entire extract, not the isolated compound. nih.gov There is no specific information available regarding the use of zebrafish in in vivo studies of this compound.
Systemic Effects and Organ-Specific Pathologies
Detailed in vivo studies on the systemic effects and organ-specific pathologies of isolated this compound are largely absent from the available scientific literature. It is suggested that the diacetate form may act as a prodrug that hydrolyzes to the more widely studied compound, tert-butylhydroquinone (TBHQ). However, without specific research on the diacetate, its direct toxicological or protective profile remains uncharacterized.
Hepatotoxicity and Hepatoprotective Effects (e.g., hepatic injury, hepatic function, histopathological damage, liver/body weight ratios)
There is no available scientific data from in vivo animal models concerning the specific hepatotoxic or hepatoprotective effects of this compound.
Nephrotoxicity and Nephroprotective Effects (e.g., renal function, tubular and glomerular damage, contrast-induced nephropathy)
There is no available scientific data from in vivo animal models concerning the specific nephrotoxic or nephroprotective effects of this compound.
Neurotoxicity and Neuroprotective Effects (e.g., cognitive function, behavioral changes, oxidative stress in brain, neurodegenerative disease models)
While there are suggestions that this compound may have neuroprotective capabilities due to its antioxidant properties, specific in vivo studies in animal models to confirm these effects, including assessments of cognitive function, behavioral changes, or effects on neurodegenerative disease models, are not present in the available literature.
Gastrointestinal System Effects (e.g., stomach tumors, forestomach alterations)
There is no available scientific data from in vivo animal models concerning the specific effects of this compound on the gastrointestinal system.
Cardiovascular System Effects (e.g., alcoholic cardiomyopathy)
There is no available scientific data from in vivo animal models concerning the specific effects of this compound on the cardiovascular system.
Reproductive and Developmental Toxicity Studies
Research into the reproductive and developmental effects of tert-butylhydroquinone (TBHQ) has been conducted in various animal models, primarily in rats and rabbits, to understand its potential impact on these critical physiological processes.
In a study investigating developmental toxicity, pregnant New Zealand White rabbits were administered hydroquinone (B1673460), a related compound, by gavage from gestation day 6 to 18. nih.gov While maternal toxicity, including reduced feed consumption and body weight, was observed at higher doses, there were no statistically significant increases in total fetal malformations. nih.gov However, slight, non-significant increases in minor skeletal and ocular malformations were noted at the highest dose, suggesting minimal developmental alterations in the presence of maternal toxicity. nih.gov
The National Toxicology Program (NTP) conducted studies on F344/N rats with perinatal exposure to TBHQ. mdpi.com In these studies, female rats were fed diets containing varying concentrations of TBHQ before cohabitation and through lactation. mdpi.com Higher concentrations led to a failure to litter, and increased pup deaths were observed at intermediate doses. mdpi.com
Conversely, other studies have highlighted a protective role for TBHQ against reproductive toxicants. In male Wistar rats, TBHQ has been shown to preserve testicular steroidogenesis and spermatogenesis in the presence of cisplatin, a chemotherapeutic agent known for its testicular toxicity. nih.gov TBHQ was found to improve antioxidant status, reduce inflammation and apoptosis, and thereby enhance the proliferative capacity of spermatogenic cells. nih.gov Similarly, TBHQ has demonstrated a mitigating effect against T-2 toxin-induced testicular dysfunction in rats. nih.gov It was observed to alleviate damage to testicular tissue structure, reduce apoptosis and oxidative stress, and improve sperm quality. nih.gov
These studies collectively indicate that while high doses of TBHQ may have adverse reproductive and developmental effects, it may also offer protective benefits against certain reproductive toxins by modulating oxidative stress and inflammatory pathways.
Table 1: Summary of Reproductive and Developmental Toxicity Studies of TBHQ in Animal Models
| Animal Model | Compound | Key Findings | Reference |
|---|---|---|---|
| New Zealand White Rabbits | Hydroquinone | Minimal developmental alterations at maternally toxic doses. nih.gov | nih.gov |
| F344/N Rats | tert-Butylhydroquinone (TBHQ) | High doses led to reproductive failure and increased pup mortality. mdpi.com | mdpi.com |
| Male Wistar Rats | tert-Butylhydroquinone (TBHQ) | Protected against cisplatin-induced testicular toxicity by improving antioxidant status and reducing inflammation and apoptosis. nih.gov | nih.gov |
Carcinogenesis, Tumor Promotion, and Chemoprevention Studies
The role of tert-butylhydroquinone (TBHQ) in carcinogenesis is complex, with studies in animal models showing evidence of both potential risks at high doses and protective effects.
Long-term carcinogenicity studies conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice found no evidence of carcinogenic activity of TBHQ when administered in the feed. nih.govresearchgate.net In fact, these studies observed a significant decrease in the incidences of mammary gland fibroadenoma in male and female rats. researchgate.net
However, other research has indicated that TBHQ can induce hyperplasia in the forestomach of rats, particularly at high concentrations. nih.govresearchgate.net Some studies have also suggested a tumor-promoting effect in the forestomach, especially when administered in combination with other substances like sodium nitrite (B80452) after initiation with a carcinogen. nih.gov The oxidative metabolite of TBHQ, tert-butylquinone (TBQ), has been implicated in causing DNA damage in the forestomach epithelium of rats. europeanreview.org
Paradoxically, TBHQ has also demonstrated chemopreventive properties in some animal models. It has been shown to inhibit carcinogenesis induced by certain chemicals by depressing their metabolic activation. dntb.gov.ua The European Food Safety Authority (EFSA) has concluded that TBHQ is not carcinogenic. dntb.gov.ua The complex profile of TBHQ in carcinogenesis, tumor promotion, and chemoprevention underscores the importance of dose and context in determining its ultimate effect.
Immunomodulatory and Allergy Response Effects
Studies in animal models suggest that tert-butylhydroquinone (TBHQ) can exert significant immunomodulatory effects and may influence allergic responses. Research has shown that TBHQ can harm the immune system and exacerbate allergic reactions. nih.govmdpi.com
In mouse models of food allergy, dietary TBHQ was found to increase allergic sensitization to ovalbumin, a common allergen. researchgate.netnih.gov This was evidenced by higher levels of immunoglobulin E (IgE), an antibody central to allergic reactions, and more severe anaphylactic responses. researchgate.net The mechanism for this appears to be linked to the promotion of Th2 cell differentiation, a key step in the development of allergies, through the activation of the transcription factor Nrf2. nih.gov
Furthermore, TBHQ has been observed to impair the immune response to influenza infection in mice. nih.gov Animals on a TBHQ-containing diet exhibited a delayed activation of CD4+ and CD8+ T cells, which are crucial for clearing the virus, leading to a slower recovery. nih.gov Some research also indicates that TBHQ can inhibit the activation of primary human CD4 T cells. researchgate.net
These findings highlight the potential for TBHQ to modulate immune function, with implications for both allergic diseases and responses to infectious agents. nih.govmdpi.comnih.govnih.gov
Table 3: Immunomodulatory and Allergy Response Effects of TBHQ in Animal Models
| Animal Model/System | Key Findings | Implication | Reference |
|---|---|---|---|
| Mice | Increased allergic sensitization and worsened anaphylaxis in response to a food allergen. researchgate.netnih.gov | May exacerbate existing food allergies. | researchgate.netnih.gov |
| Mice | Promoted Th2 cell differentiation via Nrf2 activation. nih.gov | A potential mechanism for its pro-allergenic effects. | nih.gov |
| Mice | Impaired immune response to influenza infection, with delayed T cell activation. nih.gov | May weaken the immune defense against viral infections. | nih.gov |
Therapeutic Potential in Disease Models
Beyond its use as a food preservative, research has explored the therapeutic potential of tert-butylhydroquinone (TBHQ) in various animal models of disease, largely attributed to its antioxidant and anti-inflammatory properties.
Acute Hepatic Injury Models
In animal models of acute liver injury induced by toxins such as carbon tetrachloride (CCl4) or by bile duct ligation, TBHQ has demonstrated significant hepatoprotective effects. mdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.govnih.gov Pretreatment with TBHQ was found to increase the survival rate of animals with lethal doses of CCl4 and reduce mortality in those with bile duct ligation. mdpi.comnih.gov
TBHQ was shown to protect against hepatocellular necrosis, reduce serum markers of liver damage, and mitigate histopathological damage. mdpi.comresearchgate.netnih.gov The protective mechanisms appear to involve the inhibition of oxidative stress, inflammation, and apoptosis in hepatocytes. researchgate.netnih.govnih.gov A key pathway implicated in these effects is the activation of the Nrf2/HO-1 signaling pathway. researchgate.netnih.gov
Table 4: Hepatoprotective Effects of TBHQ in Acute Liver Injury Models
| Animal Model | Injury Model | Key Protective Effects of TBHQ | Reference |
|---|---|---|---|
| Wistar Rats | Carbon Tetrachloride (CCl4) | Increased survival, reduced hepatocellular necrosis, decreased serum liver damage markers. mdpi.comnih.gov | mdpi.comnih.gov |
| Wistar Rats | Bile Duct Ligation (BDL) | Increased survival, reduced necrosis and ductal proliferation. mdpi.comnih.gov | mdpi.comnih.gov |
Alzheimer's Disease Models (e.g., amyloid-β load, Aβ degradation/clearance)
In transgenic mouse models of Alzheimer's disease (AD), dietary supplementation with TBHQ has shown promise in reducing the pathological hallmarks of the disease. nih.govnih.gov Specifically, TBHQ was found to dramatically reduce the amyloid-β (Aβ) load in the brain. nih.govnih.gov
Osteoarthritis Progression
In animal models of osteoarthritis (OA), TBHQ has been shown to attenuate cartilage destruction and protect chondrocytes. nih.govresearchgate.netu-labex.comnih.govdntb.gov.ua In a mouse model of OA induced by destabilization of the medial meniscus (DMM), intraperitoneal injection of TBHQ significantly reduced cartilage degradation. nih.govu-labex.com
The protective effects of TBHQ in OA appear to be mediated by its ability to inhibit chondrocyte apoptosis, inflammation, and differentiation defects. nih.govu-labex.com It has also been found to inhibit the activation of the NF-κB and MAPK signaling pathways, which are involved in the inflammatory response in OA. nih.gov Furthermore, TBHQ was shown to inhibit reactive oxygen species production and macrophage M1 polarization, which contributes to the progression of OA. nih.gov In vitro studies have also demonstrated that TBHQ can protect rat chondrocytes from oxidative stress-induced apoptosis and extracellular matrix degradation through the activation of the Nrf2 pathway. nih.gov
Table 5: Therapeutic Effects of TBHQ in Osteoarthritis Models
| Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Mouse DMM model | Attenuated cartilage destruction. nih.govu-labex.com | Inhibition of chondrocyte apoptosis, inflammation, and differentiation defects; inhibition of NF-κB and MAPK signaling. | nih.govu-labex.com |
| Mouse DMM model | Inhibited macrophage M1 polarization. nih.gov | Reduced inflammatory response in the joint. | nih.gov |
Lack of In Vivo Research on this compound in Diabetic and Ischemic Stroke Models
An extensive review of scientific literature reveals a significant lack of in vivo research specifically investigating the effects of This compound in diabetic and ischemic stroke animal models. The overwhelming majority of studies in these fields have focused on its parent compound, tert-butylhydroquinone (TBHQ) .
While TBHQ is a widely studied antioxidant with a considerable body of research on its potential therapeutic effects in various disease models, its diacetylated derivative, this compound, does not appear to have been a primary subject of in vivo investigation for either diabetes or ischemic stroke.
One study identified "tert-Butylhydroquinone, diacetate" as a component within a polyherbal extract used in a diabetic rat model. However, this study did not isolate the effects of the diacetate from the other numerous compounds in the extract, and therefore does not provide specific data on its individual in vivo activity.
It has been suggested that this compound may function as a prodrug, potentially converting to the active form of TBHQ within the body through hydrolysis. However, dedicated studies to confirm this mechanism and evaluate its efficacy and specific effects in the context of diabetes and ischemic stroke are not available in the current body of scientific literature.
Given the strict focus of the requested article on "this compound" and the absence of specific in vivo data for this compound in the specified models, it is not possible to generate a scientifically accurate article that adheres to the provided outline.
Further research is required to elucidate the specific biological activities of this compound and its potential therapeutic applications in these and other conditions.
Interactions with Other Compounds and Environmental Factors
Synergistic and Antagonistic Effects with Other Antioxidants (e.g., BHA, BHT)
The antioxidant efficacy of TBHQ can be enhanced when used in combination with other antioxidants, a phenomenon known as synergism. This is particularly relevant in food preservation, where combinations of antioxidants are often used to extend the shelf life of products, especially those with high fat content. foodadditives.net
Research has demonstrated a synergistic antioxidant effect between TBHQ and rosemary extract. nih.gov When used together, the antioxidant effects of both rosemary extract and TBHQ were significantly higher than when each was used alone. nih.gov One study found that in combination, the antioxidant effect of rosemary extract was 4.86 times higher, and TBHQ's effect was 1.45 times higher, than their individual effects. nih.gov This combination, particularly with the addition of citric acid, has been shown to effectively inhibit the oxidation of peanut oils and prolong the shelf life of peanuts. nih.gov The synergistic effect is attributed to mechanisms like antioxidant regeneration and the formation of new, more effective antioxidant species called heterodimers.
Similarly, combinations of TBHQ with butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are common. foodadditives.net TBHQ is often considered to have stronger antioxidant properties in vegetable oils compared to BHA and BHT. foodadditives.net The effectiveness of these combinations can be further improved with the addition of chelating agents like citric acid or ascorbic acid, which bind metal ions that can catalyze oxidation. foodadditives.net A combination of BHA and BHT has been noted to have a synergistic antioxidant activity, which may be due to the formation of radical-induced intermediates like quinone methide. researchgate.net
Conversely, interactions can also be antagonistic. For instance, the antioxidant activity of TBHQ was found to be reduced in the presence of palmitic acid. nih.gov This is thought to occur because the fatty acid attenuates the hydrogen bonding with the C=O radical and strengthens the O-H sigma bond in the TBHQ molecule, thereby diminishing its radical-scavenging ability. nih.gov
Table 1: Synergistic and Antagonistic Interactions of TBHQ with Other Compounds
| Interacting Compound(s) | Observed Effect | Proposed Mechanism | Reference(s) |
| Rosemary Extract | Synergistic antioxidant effect | Antioxidant regeneration and formation of heterodimers | nih.gov |
| Citric Acid / Ascorbic Acid | Enhanced antioxidant effect | Metal ion chelation | foodadditives.net |
| BHA / BHT | Synergistic antioxidant activity | Formation of radical-induced intermediates (e.g., quinone methide) | foodadditives.netresearchgate.net |
| Palmitic Acid | Reduced antioxidant activity | Attenuation of hydrogen bonding and strengthening of the O-H sigma bond | nih.gov |
Interactions with Xenobiotics and Pharmaceutical Agents
TBHQ is known to interact with various biological pathways, including those involved in the metabolism of xenobiotics—foreign chemical substances in an organism. A key mechanism for this interaction is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netbenthamdirect.com The activation of Nrf2 by TBHQ leads to the induction of phase II detoxifying enzymes, which play a crucial role in protecting cells against chemical toxicity. researchgate.netbenthamdirect.com This interaction is complex, as chronic exposure to TBHQ has also been studied for its potential carcinogenicity, which may be linked to the formation of reactive glutathione (B108866) (GSH) conjugates and the generation of reactive oxygen species. benthamdirect.com
TBHQ, as a xenobiotic, regulates intracellular receptors involved in detoxification, such as Nrf2 and the Aryl hydrocarbon receptor (AHR). nih.gov These receptors can modulate the transcription of a wide array of genes by binding to their responsive elements. nih.gov This can have wide-ranging effects; for example, research has shown that chronic exposure to TBHQ can modulate the expression of genes related to viral infections like SARS-CoV-2 and influenza. nih.gov This is because viral infections often interfere with Nrf2 signaling by causing oxidative stress. nih.gov
Furthermore, TBHQ and its metabolites can interact with key enzymes involved in inflammation and other physiological processes. Studies have shown that TBHQ can inhibit the enzyme 5-lipoxygenase (5-LO) but does not affect cyclooxygenase-1 or -2 (COX-1, -2) activity. researchgate.net In contrast, a related compound, 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), was found to regulate both 5-LO and COX-2. researchgate.net The interaction with 5-LO is thought to involve the catalytic iron at the enzyme's active site. researchgate.net
The interaction of TBHQ with serum albumins, the main proteins in blood plasma, has also been investigated. nih.gov Studies have shown that TBHQ can bind to bovine serum albumin (BSA), primarily through hydrophobic forces and hydrogen bonds, which can lead to conformational changes in the protein. nih.govnih.gov This binding can be influenced by other molecules; for instance, the formation of a TBHQ-β-cyclodextrin inclusion complex was found to inhibit the binding of TBHQ to BSA. researchgate.net
BHA, a related antioxidant, and its major metabolite, TBHQ, have been shown to differentially regulate mitogen-activated protein kinase (MAPK) pathways. nih.gov Both compounds can activate extracellular signal-regulated protein kinase 2 (ERK2), an effect that appears to be mediated by oxidative stress from reactive intermediates, but not hydrogen peroxide. nih.gov
Table 2: Interactions of TBHQ with Xenobiotics and Pharmaceutical Agents
| Interacting Agent/Pathway | Observed Effect | Potential Mechanism | Reference(s) |
| Nrf2 Pathway | Induction of phase II detoxifying enzymes | Promotion of Nrf2 stabilization and dissociation from Keap1 | researchgate.netbenthamdirect.com |
| Aryl hydrocarbon receptor (AHR) | Regulation of detoxification genes | Receptor activation and modulation of gene transcription | nih.gov |
| 5-lipoxygenase (5-LO) | Inhibition of enzyme activity | Interaction with the catalytic iron at the active site | researchgate.net |
| Bovine Serum Albumin (BSA) | Binding and conformational changes | Hydrophobic forces and hydrogen bonds | nih.govnih.gov |
| Mitogen-activated protein kinases (MAPKs) | Differential regulation of ERK2 and JNK1 pathways | Oxidative stress from reactive intermediates | nih.gov |
Modulation by Dietary Components (e.g., chitosan)
Dietary components can modulate the effects of TBHQ. Chitosan (B1678972), a sugar obtained from the hard outer skeleton of shellfish, has been studied for its ability to counteract some of the effects of TBHQ. nih.govimrpress.com
In rat models, studies have shown that TBHQ exposure was associated with memory impairments and increased oxidative stress. nih.govimrpress.com However, when chitosan was administered alongside TBHQ, it appeared to mitigate these effects. nih.goveuropeanreview.org Chitosan's protective role is attributed to its own antioxidant properties, which help to counter the oxidative stress induced by TBHQ. imrpress.comeuropeanreview.org It has been observed to help restore levels of endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (GSH) while reducing markers of lipid peroxidation such as malondialdehyde (MDA). imrpress.com
The combination of chitosan and TBHQ has been noted to present a potential protective effect on neurological health, with chitosan supplementation mitigating memory impairments and oxidative stress linked to TBHQ exposure. nih.goveuropeanreview.org These findings suggest that dietary components can play a significant role in modulating the biological impact of compounds like TBHQ. imrpress.comnih.govresearchgate.net
Future Research on Tert-butylhydroquinone (B1681946) (TBHQ): Unraveling Complexities and Charting New Directions
While the synthetic antioxidant tert-butylhydroquinone (TBHQ) has been extensively studied for its preservative effects in foods, oils, and fats, significant gaps in the understanding of its broader biological implications remain. researchgate.net Future research is poised to delve deeper into its mechanisms of action, long-term effects, and potential therapeutic applications, moving beyond its current use as a food additive. This article outlines key areas for future investigation that could unlock a more comprehensive understanding of TBHQ's role in health and disease.
Q & A
Q. Methodological Answer :
- Electrochemical Detection : Adapt cyclic voltammetry or differential pulse voltammetry using carbon-based electrodes, as demonstrated for TBHQ in food matrices . Calibrate with standard solutions of TBHQ-DA in simulated biological fluids (e.g., phosphate buffer pH 7.4).
- Chromatographic Techniques : Use reverse-phase HPLC with UV detection (λ = 280–300 nm) or LC-MS/MS for higher specificity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve TBHQ-DA from interfering metabolites .
- Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges to isolate TBHQ-DA from proteins and lipids in plasma or tissue homogenates.
(Advanced) How to design in vivo studies to evaluate TBHQ-DA’s neuroprotective efficacy?
Q. Methodological Answer :
- Animal Models : Use adult female Wistar rats (100–150 g) with induced cognitive impairment (e.g., scopolamine or oxidative stress models). Include groups for dose-response (e.g., 10–100 mg/kg TBHQ-DA) and positive controls (e.g., chitosan as in ).
- Behavioral Tests : Assess spatial memory via Morris water maze and novel object recognition tests.
- Biochemical Analysis : Measure markers like malondialdehyde (MDA) for lipid peroxidation, glutathione (GSH) for antioxidant capacity, and pro-inflammatory cytokines (IL-6, TNF-α) in brain homogenates.
- Histopathology : Perform H&E staining on hippocampal sections to evaluate neuronal damage.
(Basic) What synthetic routes are feasible for TBHQ-DA in laboratory settings?
Q. Methodological Answer :
- Acetylation of TBHQ : React TBHQ with acetic anhydride (1:2 molar ratio) in anhydrous pyridine under nitrogen. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Quality Control : Confirm structure using H-NMR (δ 2.3 ppm for acetate methyl groups) and FT-IR (C=O stretch at 1740 cm).
(Advanced) How to resolve contradictions in TBHQ-DA’s activation of Nrf2/Keap1 pathways?
Q. Methodological Answer :
- Mechanistic Studies : Use siRNA knockdown of Nrf2 or Keap1 in cell lines (e.g., HEK293T) to isolate TBHQ-DA’s effects. Measure ARE-luciferase reporter activity and downstream targets (e.g., HO-1, NQO1) .
- Cross-Validation : Compare results across models (e.g., in vitro vs. in vivo) and species. For example, TBHQ activates Nrf2 in rodent neurons but may show differential effects in human cell lines due to Keap1 polymorphisms.
(Basic) What are optimal storage conditions for TBHQ-DA to ensure stability?
Q. Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C. Avoid humidity to prevent hydrolysis of acetate groups.
- Stability Testing : Monitor degradation via HPLC every 3–6 months. TBHQ-DA typically retains >95% purity under these conditions for 2 years .
(Advanced) How to assess TBHQ-DA’s impact on gut microbiota using multi-omics approaches?
Q. Methodological Answer :
- Experimental Design : Administer TBHQ-DA (e.g., 0.3 g/kg/day) to mice for 7 days. Collect fecal samples pre- and post-treatment .
- 16S rRNA Sequencing : Analyze changes in microbial diversity (e.g., α/β-diversity metrics) and abundance of key genera (e.g., Bacteroides, Akkermansia).
- Metabolomic Profiling : Use LC-MS to quantify short-chain fatty acids (SCFAs) and correlate with microbial shifts.
(Advanced) How to address discrepancies in TBHQ-DA’s antioxidant vs. pro-oxidant effects?
Q. Methodological Answer :
- Dose-Dependent Studies : Test TBHQ-DA across concentrations (1–100 μM) in cell cultures. Measure ROS using DCFDA fluorescence (λex/λem = 485/535 nm) and compare with TBHQ controls .
- Redox Profiling : Assess glutathione redox ratios (GSH/GSSG) and mitochondrial membrane potential (JC-1 assay) to differentiate antioxidant/pro-oxidant thresholds.
(Basic) What in vitro models are suitable for preliminary screening of TBHQ-DA’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
